![molecular formula C13H20N2O2S2 B2663598 N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea CAS No. 338752-79-7](/img/structure/B2663598.png)
N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[bis(ethylsulfanyl)methyl]-N’-(4-methoxyphenyl)urea is an organic compound that features a urea core substituted with ethylsulfanyl and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(ethylsulfanyl)methyl]-N’-(4-methoxyphenyl)urea typically involves the reaction of ethylsulfanyl derivatives with methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-[bis(ethylsulfanyl)methyl]-N’-(4-methoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[bis(ethylsulfanyl)methyl]-N’-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
N-[bis(ethylsulfanyl)methyl]-N’-(4-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of N-[bis(ethylsulfanyl)methyl]-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The ethylsulfanyl groups may interact with thiol-containing enzymes, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N,N’-Bis(4-methoxyphenyl)urea: Lacks the ethylsulfanyl groups, resulting in different chemical reactivity and biological activity.
N,N’-Bis(ethylsulfanyl)methylurea: Lacks the methoxyphenyl group, affecting its interaction with biological targets.
Uniqueness
N-[bis(ethylsulfanyl)methyl]-N’-(4-methoxyphenyl)urea is unique due to the presence of both ethylsulfanyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research.
特性
IUPAC Name |
1-[bis(ethylsulfanyl)methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c1-4-18-13(19-5-2)15-12(16)14-10-6-8-11(17-3)9-7-10/h6-9,13H,4-5H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZNANUPUHNPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(NC(=O)NC1=CC=C(C=C1)OC)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
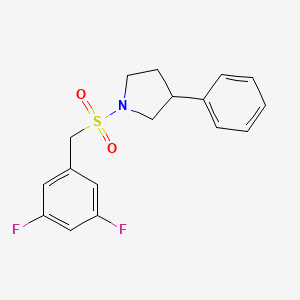
![N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide](/img/structure/B2663517.png)
![6-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2663519.png)
![3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2663520.png)
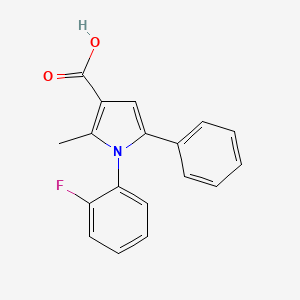
![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea](/img/structure/B2663524.png)
![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride](/img/structure/B2663525.png)
![4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B2663526.png)
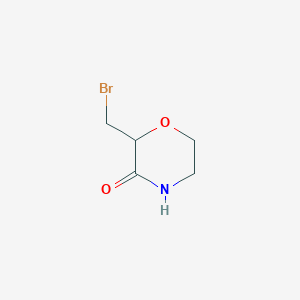
![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2663529.png)
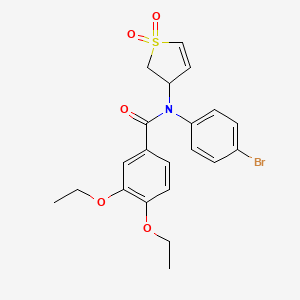
![3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663533.png)
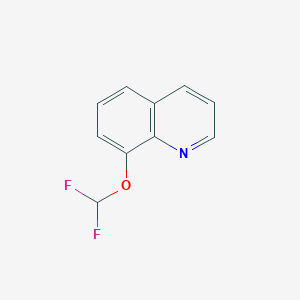
![5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2663538.png)
